(R)-N,alpha-Dimethylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methamphetamine hydrochloride is a hydrochloride having methamphetamine as the base component. It contains a methamphetamine(1+).
Methamphetamine Hydrochloride is the hydrochloride salt form of methamphetamine, an amphetamine and sympathomimetic amine with CNS stimulating properties. Methamphetamine hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in synaptic concentration of these neurotransmitters and results in an increase of motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. Methamphetamine hydrochloride causes dependence and may cause an increase in heart rate and blood pressure.
A central nervous system stimulant and sympathomimetic with actions and uses similar to DEXTROAMPHETAMINE. The smokable form is a drug of abuse and is referred to as crank, crystal, crystal meth, ice, and speed.
See also: Methamphetamine (has active moiety).
Scientific Research Applications
Anticonvulsant Properties
(R)-N,alpha-Dimethylphenethylamine hydrochloride and its derivatives have been explored for their potential anticonvulsant properties. A study synthesized and evaluated twenty-four N-[(dimethylphenoxy)alkyl]aminoalkanols for anticonvulsant activity. These compounds exhibited quantifiable anticonvulsant activity in various in vivo tests. Notably, the compound R-(-)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol and its hydrochloride form were active in maximum electroshock (MES) tests with various effective doses (ED50) across different animal models. The compound also displayed binding affinity to σ, 5-HT1A, and α2 receptors, along with the 5-HT transporter, without showing mutagenic properties (Waszkielewicz et al., 2015).
Alpha 2-Adrenoceptor Agonist Activity
Medetomidine, structurally similar to this compound, has been characterized for its alpha 2-adrenoceptor agonist activity. In studies with rat brain membrane preparations, medetomidine demonstrated high affinity for alpha 2-adrenoceptors, indicating its potential as a potent, selective, and specific alpha 2-adrenoceptor agonist (Virtanen et al., 1988).
Investigation of Psychoactive Properties
Although not directly related to this compound, studies on structurally related compounds, such as 4-Bromo-2,5-Dimethoxyphenethylamine, provide insights into the psychoactive properties and potential drug abuse aspects of similar compounds. Such studies have explored the binding affinity to various serotonin receptors and potential hallucinogenic properties, emphasizing the importance of understanding the selectivity and effects of these compounds on central receptors (Glennon et al., 1988).
Application in Ocular Hypotension
Research has evaluated the effects of serotonin receptor ligands, including compounds similar to this compound, on intraocular pressure. These studies contribute to the understanding of the therapeutic utility of such compounds in treating ocular conditions like glaucoma. Specifically, agonists at both 5-HT1A and 5-HT2 receptors were found to effectively lower intraocular pressure, suggesting potential applications in the control of ocular hypertension and glaucoma treatment (May et al., 2003).
Mechanism of Action
Target of Action
Similar compounds often interact with receptors or enzymes in the central nervous system
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that many compounds can affect multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects would likely depend on its specific targets and mode of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect a compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, factors like temperature and light exposure can affect a compound’s stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-N,alpha-Dimethylphenethylamine hydrochloride involves the reduction of (R)-norephedrine to (R)-N,alpha-Dimethylphenethylamine, followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(R)-norephedrine", "Lithium Aluminum Hydride (LiAlH4)", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve (R)-norephedrine in dry diethyl ether.", "Step 2: Slowly add Lithium Aluminum Hydride (LiAlH4) to the solution under stirring at low temperature.", "Step 3: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water slowly and carefully.", "Step 5: Separate the organic layer and wash it with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain (R)-N,alpha-Dimethylphenethylamine as a yellow oil.", "Step 8: Dissolve (R)-N,alpha-Dimethylphenethylamine in dry diethyl ether.", "Step 9: Add hydrochloric acid (HCl) to the solution and stir at room temperature for 1 hour.", "Step 10: Concentrate the solution under reduced pressure to obtain (R)-N,alpha-Dimethylphenethylamine hydrochloride as a white solid." ] } | |
CAS No. |
826-10-8 |
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
TWXDDNPPQUTEOV-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC.Cl |
SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
L-Methamphetamine; (-)-Methylamphetamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.